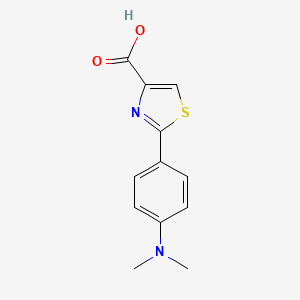

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXUFSBJQHZIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640661 | |

| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955400-50-7 | |

| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid

Topic: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Introduction

The molecule 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid represents a critical scaffold in medicinal chemistry and materials science. Its structural core combines the electron-donating dimethylamino group with an electron-withdrawing carboxylic acid across a conjugated thiazole linker. This "push-pull" electronic system makes it highly valuable as:

-

A solvatochromic fluorophore: Used in biological imaging and sensing applications.

-

A pharmaceutical intermediate: The carboxylic acid serves as a handle for amide coupling to generate complex bioactive peptidomimetics or kinase inhibitors.

This guide outlines a robust, scalable synthesis pathway prioritizing high regioselectivity and purification efficiency. Unlike generic protocols, this workflow addresses specific challenges such as the stability of the dimethylamino group during oxidative cyclization and the prevention of decarboxylation during hydrolysis.

Retrosynthetic Analysis & Logic

The most reliable route to 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . While transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are possible, they often require expensive catalysts and pre-functionalized heteroaryl halides.

Retrosynthetic Logic:

-

Target Disconnection: The C-C bond between the carboxylic acid and the thiazole ring is stable; however, the heterocyclic ring itself is best assembled de novo.

-

Primary Disconnection (Hantzsch): We disconnect the thiazole ring into two components:

-

Component A (Binucleophile): 4-(Dimethylamino)thiobenzamide.

-

Component B (Electrophile): Ethyl bromopyruvate (preferred over bromopyruvic acid to prevent premature decarboxylation and improve solubility).

-

-

Precursor Origin: The thioamide is derived from the commercially available 4-(dimethylamino)benzonitrile via thionation.

Pathway Visualization (DOT)

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target acid.

Detailed Experimental Protocol

Phase 1: Thionation of the Nitrile

Objective: Convert 4-(dimethylamino)benzonitrile to 4-(dimethylamino)thiobenzamide. Rationale: The nitrile group is inert to the Hantzsch conditions. It must be converted to a thioamide to provide the necessary nucleophilic sulfur and nitrogen atoms.

-

Reagents: 4-(Dimethylamino)benzonitrile (1.0 eq), Lawesson’s Reagent (0.6 eq).

-

Solvent: Toluene (anhydrous).

-

Conditions: Reflux (110°C), 2–4 hours.

Protocol:

-

Charge a round-bottom flask with 4-(dimethylamino)benzonitrile (10 mmol) and dry toluene (50 mL).

-

Add Lawesson’s Reagent (6 mmol). Note: Lawesson's is preferred over

for cleaner profiles and higher yields in electron-rich systems. -

Reflux under

atmosphere. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile spot ( -

Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to ~10 mL and cool to 0°C.

-

Filter the yellow solid and wash with cold toluene followed by hexanes.

-

Yield Expectation: 85–95%.

Phase 2: Hantzsch Thiazole Cyclization

Objective: Condensation of the thioamide with ethyl bromopyruvate to form the thiazole ring.

Mechanism: The sulfur atom attacks the

-

Reagents: 4-(Dimethylamino)thiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

-

Solvent: Ethanol (absolute).

-

Conditions: Reflux, 1–2 hours.

Protocol:

-

Dissolve 4-(dimethylamino)thiobenzamide (10 mmol) in ethanol (30 mL).

-

Add ethyl bromopyruvate (11 mmol) dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.

-

Heat the mixture to reflux. A solid precipitate (hydrobromide salt of the thiazole) may form initially and then redissolve or persist depending on concentration.

-

Reflux for 2 hours.

-

Workup: Cool the mixture. Neutralize carefully with saturated

solution to liberate the free base. -

Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

-

Yield Expectation: 70–85%.

Phase 3: Ester Hydrolysis

Objective: Saponification of the ethyl ester to the final carboxylic acid.

-

Reagents: Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate, NaOH (2M aq).

-

Solvent: Ethanol/Water (1:1).

-

Conditions: 60°C, 1 hour.

Protocol:

-

Suspend the ester (5 mmol) in Ethanol (10 mL).

-

Add 2M NaOH (10 mL, 20 mmol).

-

Heat at 60°C. The solution should become clear as the salt forms.

-

Monitor by TLC (the acid will stay at the baseline).

-

Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3–4.

-

The target acid will precipitate as a yellow/orange solid.

-

Filter, wash with water, and dry under vacuum.

Process Control & Validation

To ensure scientific integrity, the intermediate and final product must be validated against specific spectral signatures.

Data Summary Table

| Parameter | Intermediate (Ethyl Ester) | Target (Carboxylic Acid) |

| Appearance | Yellow crystalline solid | Yellow/Orange powder |

| Melting Point | 128–130°C | >250°C (dec) |

| Acid proton broad singlet >12 ppm | ||

| Thiazole Proton | Singlet at | Singlet at |

| Dimethylamino | Singlet at | Singlet at |

| Solubility | Soluble in DCM, EtOAc, EtOH | Soluble in DMSO, DMF, basic water |

Reaction Mechanism Visualization (DOT)

Figure 2: Mechanistic stages of the Hantzsch synthesis.[2][3][4][5][6][7]

Troubleshooting & Expert Insights

-

Thioamide Purity: If the Lawesson's reagent step yields a sticky gum, use column chromatography immediately. Residual phosphorus byproducts can inhibit the subsequent cyclization.

-

Lachrymator Handling: Ethyl bromopyruvate degrades over time, turning dark brown. Distill under reduced pressure if the reagent is old to ensure stoichiometry accuracy.

-

Decarboxylation Risk: Do not reflux the hydrolysis step (Phase 3) excessively. Thiazole-4-carboxylic acids are generally stable, but electron-rich systems can be prone to thermal decarboxylation under highly acidic conditions. Acidify at

.

References

-

Hantzsch Thiazole Synthesis (General Protocol)

-

Thioamide Synthesis via Lawesson's Reagent

- Source: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007, 107(11), 5210–5278.

-

URL:[Link]

- Synthesis of 2-Arylthiazole-4-carboxylates: Source: Bagley, M. C., et al. "One-step synthesis of thiazoles..." Synlett, 2004, 2615–2617. Note: Describes the condensation of thioamides with -halo- -keto esters.

-

Biological Applications of Thiazole Carboxylic Acids

- Source: Aliabadi, A., et al. "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives..." European Journal of Medicinal Chemistry, 2010.

-

URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 3. Sci-Hub. Reactions of 4‐dimethylamino‐3‐quinolinyl sulfides with nitrating mixture and transamination of 4‐dimethylamino‐3‐methylsulfinyl‐6‐nitroquinoline / Journal of Heterocyclic Chemistry, 2008 [sci-hub.st]

- 4. almacgroup.com [almacgroup.com]

- 5. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid CAS number 955400-50-7

CAS Number: 955400-50-7 Document Type: Technical Guide & Application Protocol Version: 2.0 (2025)

Executive Summary: The "Push-Pull" Scaffold

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (CAS 955400-50-7) is a specialized heterocyclic building block characterized by a distinct electronic "push-pull" system. Comprising a strong electron-donating dimethylamino group and an electron-withdrawing thiazole-4-carboxylic acid moiety, this molecule serves as a critical intermediate in two high-value domains:

-

Medicinal Chemistry: As a bioisostere and scaffold for Xanthine Oxidase (XO) inhibitors (analogous to Febuxostat) and anticancer agents targeting specific kinase pathways.

-

Optoelectronics & Imaging: As a solvatochromic fluorophore precursor, where the intramolecular charge transfer (ICT) enables its use in ratiometric sensing and biological staining.

This guide provides a rigorous analysis of its synthesis, handling, and application, moving beyond catalog specifications to actionable laboratory protocols.

Physicochemical Profile & Structural Analysis[1][2][3][4]

The molecule's reactivity is defined by the stability of the thiazole ring and the amphoteric nature of its substituents.

Table 1: Core Technical Specifications

| Property | Value / Description |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Appearance | Yellow to Orange Crystalline Solid (Conjugation-dependent) |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Poor in Water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~2.8 (Thiazole nitrogen) |

| LogP | ~2.5 (Moderate lipophilicity) |

| Electronic Character | Donor: Dimethylamino (-NMe₂) Acceptor: Thiazole-Carboxyl core |

Expert Insight: The Oxidation Risk

Critical Note: While the thiazole ring is robust, the p-dimethylamino group is susceptible to oxidation (forming N-oxides or quinoid species) under harsh conditions. Avoid using strong oxidants (e.g., KMnO₄, CrO₃) during downstream derivatization.

Synthetic Protocol: The Hantzsch Thiazole Construction[5][6]

The most reliable route to CAS 955400-50-7 is the Hantzsch Thiazole Synthesis , reacting a thioamide with an

Phase A: Reagents & Setup

-

Precursor A: 4-(Dimethylamino)thiobenzamide (1.0 eq)

-

Precursor B: Ethyl bromopyruvate (1.1 eq) — Handle with care; lachrymator.

-

Solvent: Ethanol (Anhydrous)

-

Base: NaHCO₃ or CaCO₃ (for neutralization)

Phase B: Step-by-Step Methodology

-

Cyclization (The Hantzsch Reaction):

-

Dissolve 4-(dimethylamino)thiobenzamide in anhydrous ethanol (0.5 M concentration).

-

Add Ethyl bromopyruvate dropwise at room temperature.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

-

Observation: The solution will darken, and a precipitate (the hydrobromide salt of the ester) may form.

-

-

Isolation of the Ester Intermediate:

-

Cool to 0°C. Filter the precipitate.

-

If no precipitate forms, neutralize with saturated NaHCO₃ solution to pH 8 to precipitate the free base ester.

-

Recrystallize from Ethanol/Water.

-

-

Hydrolysis to Carboxylic Acid (Target Molecule):

-

Suspend the ester in THF/Water (1:1).

-

Add LiOH (2.0 eq) and stir at 60°C for 3 hours.

-

Acidification: Carefully acidify with 1M HCl to pH 3–4. The target acid (CAS 955400-50-7) will precipitate as a yellow/orange solid.

-

Filter, wash with cold water, and dry under vacuum over P₂O₅.

-

Phase C: Self-Validating Quality Control

-

NMR Check: Look for the thiazole singlet proton at

~8.1–8.3 ppm. -

Purity Check: HPLC peak area >98% at 254 nm.

-

Fluorescence Check: Dissolve a trace amount in DCM; it should exhibit strong blue-green fluorescence under UV (365 nm), confirming the intact push-pull system.

Visualization: Synthesis & Pharmacophore Logic

The following diagrams illustrate the synthetic pathway and the pharmacophore logic used in drug design (specifically for Xanthine Oxidase inhibition).

Caption: Top: Synthetic route via Hantzsch cyclization. Bottom: Pharmacophore map highlighting the electronic communication (ICT) and binding domains.

Applications in Drug Discovery & Materials[7]

Medicinal Chemistry: The Febuxostat Analog

This molecule is a structural analog of Febuxostat (a potent non-purine xanthine oxidase inhibitor).

-

Mechanism: The carboxylic acid anchors the molecule in the solvent channel of the enzyme via hydrogen bonding to Arg880 or Thr1010. The thiazole ring positions the phenyl group in the hydrophobic pocket.

-

Optimization: Researchers utilize the dimethylamino group to probe the hydrophobic pocket's depth or replace it with other alkyl/aryl ethers to tune potency.

Fluorescence & Imaging

Due to the Twisted Intramolecular Charge Transfer (TICT) state:

-

Solvatochromism: The emission wavelength shifts significantly based on solvent polarity (Red shift in polar solvents).

-

Usage: It serves as a ratiometric probe for protein binding studies (e.g., Albumin binding) where the local environment restricts rotation, enhancing quantum yield.

References

-

Synthesis & Class Overview: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Medicinal Application (XO Inhibitors): Song, Y., et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. [1]

-

Anticancer Derivatives: Aliabadi, A., et al. (2010).[2] "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry.

-

Thiazole Synthesis Review: "Thiazole Synthesis - Hantzsch Method." Organic Chemistry Portal.

Sources

The Rise of a Privileged Scaffold: 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic Acid Derivatives in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a multitude of clinically significant drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for designing targeted therapeutics. This guide delves into a specific, highly versatile class of thiazole derivatives built upon the 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid core. We will explore the synthetic rationale, key therapeutic applications, structure-activity relationships (SAR), and the future trajectory of these compounds, with a primary focus on their groundbreaking role in combating neurodegenerative diseases and their emerging potential in oncology.

The Core Architecture: Understanding the Molecular Asset

The 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid moiety is more than a simple chemical entity; it is a pre-validated platform for therapeutic innovation. Its power lies in the synergistic combination of its three key components:

-

The Thiazole Ring: This five-membered heterocycle is a bioisostere for various functional groups and serves as a rigid linker. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

-

The 4-(Dimethylamino)phenyl Group: This electron-donating group is critical. It enhances the molecule's electron density and often plays a crucial role in modulating its pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB) — a critical feature for neuro-therapeutics. This group is a common feature in ligands designed to bind amyloid-beta (Aβ) plaques.[2]

-

The Carboxylic Acid at C4: This functional group is the primary "handle" for synthetic elaboration. It provides a convenient point for creating diverse libraries of derivatives, typically amides, through well-established coupling chemistry.[3] This allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and drug-like properties.

This scaffold's conjugated structure also endows it with intrinsic fluorescent properties, making it a valuable tool in the development of imaging agents and biological probes.[3]

Synthetic Strategy: A Validated Pathway to Innovation

The construction of these derivatives typically follows a robust and well-established synthetic pathway, primarily centered around the Hantzsch thiazole synthesis. This multi-step process provides a reliable and scalable route to the core structure and its subsequent analogs.

General Synthetic Workflow

The overall strategy involves three main phases: formation of the core thiazole ring, derivatization of the carboxylic acid, and final product isolation.

Figure 1: General workflow for the synthesis of 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid amide derivatives.

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol describes a self-validating system for synthesizing a target compound, ensuring reproducibility and purity.

Step 1: Synthesis of 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid (Core)

-

To a solution of 4-(dimethylamino)thiobenzamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. The resulting ethyl ester often precipitates and can be collected by filtration.

-

Suspend the crude ethyl ester in a mixture of ethanol and 1M sodium hydroxide solution (3.0 eq).

-

Stir the mixture at 60°C for 2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the mixture and acidify to pH 3-4 with 1M hydrochloric acid to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the pure core acid.

Step 2: Amide Coupling

-

Dissolve the core carboxylic acid (1.0 eq), a selected primary or secondary amine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration and purify by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final amide derivative.

Therapeutic Applications in Neurodegenerative Disease

The primary arena where these derivatives have demonstrated profound potential is in the diagnosis and treatment of Alzheimer's Disease (AD). Their molecular architecture is uniquely suited to interact with the key pathological hallmarks of AD: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.

Amyloid-Beta (Aβ) Plaque Imaging Agents

The development of non-invasive imaging agents to visualize Aβ plaques in the brain is crucial for the early diagnosis of AD and for monitoring therapeutic efficacy. Derivatives of the 2-phenylthiazole and related benzothiazole scaffolds have been instrumental in this field.

Mechanism of Action: The planar, hydrophobic nature of the 2-phenylthiazole core allows it to intercalate into the cross-β-sheet structures characteristic of Aβ fibrils. The dimethylamino group enhances lipophilicity, facilitating passage across the blood-brain barrier, a prerequisite for any central nervous system (CNS) imaging agent. Upon binding, the radiolabeled derivative can be detected by Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Figure 2: Conceptual workflow of a thiazole-based PET agent for imaging amyloid-beta plaques.

Several novel benzoxazole derivatives sharing the 4-(dimethylamino)phenyl fragment have shown low-nanomolar binding affinities for Aβ aggregates.[2] For instance, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide demonstrated a Ki of 9.3 nM.[2] While this specific compound did not show significant BBB penetration, it validates the core's high affinity for the target.[2] The development of 99mTc-labeled 2-(4′-aminophenyl)benzothiazole derivatives for SPECT imaging further underscores the versatility of this scaffold, with some compounds showing high binding affinity (Ki = 13.6 ± 4.8 nM) and notable brain retention in transgenic AD mouse models.[4]

Table 1: In Vitro Binding Affinities of Thiazole/Benzothiazole Derivatives to Aβ Aggregates

| Compound Class | Derivative Example | Target | Binding Affinity (Ki, nM) | Reference |

| Benzoxazole | N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide | Aβ1-40 | 9.3 | [2] |

| Benzothiazole | 99mTc-Cyclopentadienyl-2-(4′-aminophenyl)benzothiazole | Aβ42 | 13.6 | [4] |

Tau Pathology Imaging

The deposition of hyperphosphorylated tau protein into NFTs is another defining feature of AD and other "tauopathies".[5] The development of tracers that can selectively image tau pathology is a major goal in the field. While Aβ imaging agents were developed first, the focus has expanded to include tau-selective ligands. Some derivatives based on quinoline and benzimidazole structures have been identified as promising candidates for tau imaging.[6] The structural similarities suggest that the 2-phenylthiazole scaffold can be optimized for this purpose as well, potentially by altering side-chain composition to achieve selectivity for tau aggregates over Aβ fibrils.[6] Next-generation PET radiotracers like ¹⁸F-MK6240 and ¹⁸F-PI2620 have already shown higher binding and greater selectivity for tau tangles compared to the first-generation FDA-approved agent.[7]

Cholinesterase Inhibition

The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine contributes to the cognitive decline seen in AD.[8] Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy.

Mechanism of Action & SAR: Thiazolylhydrazone derivatives have been designed to act as potent AChE inhibitors.[8][9] Molecular docking studies reveal that these compounds can bind effectively within the AChE active site, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[9] Structure-activity relationship studies have shown that specific substitutions are critical for high potency. For example, in a series of thiazolylhydrazone derivatives, compound 2i emerged as the most active agent, with an AChE inhibitory activity comparable to the reference drug donepezil.[8][9]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazolylhydrazone Derivatives

| Compound | R Group Substitution | IC₅₀ (µM) for AChE | Reference |

| 2a | 4-Fluorophenyl | 0.063 ± 0.003 | [8] |

| 2b | 4-Chlorophenyl | 0.056 ± 0.002 | [8] |

| 2e | 4-Nitrophenyl | 0.040 ± 0.001 | [8] |

| 2g | 4-(Dimethylamino)phenyl | 0.031 ± 0.001 | [8] |

| 2i | Naphthalen-2-yl | 0.028 ± 0.001 | [8][9] |

| Donepezil | (Reference Drug) | ~0.025 | [8][9] |

The data clearly indicates that bulky, aromatic substituents like the naphthalen-2-yl group in compound 2i significantly enhance inhibitory potency.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

This protocol provides a reliable method for assessing the anticholinesterase activity of synthesized compounds.

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution (at various concentrations).

-

Add 50 µL of phosphate buffer and 25 µL of AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 125 µL of DTNB solution and 25 µL of ATCI substrate solution.

-

-

Data Acquisition: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction is proportional to the increase in absorbance.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control well (without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Emerging Applications in Oncology

While the focus has been on neurodegeneration, the 2-phenylthiazole-4-carboxamide scaffold has also demonstrated significant potential as a cytotoxic agent against various human cancer cell lines.[10]

Structure-Activity Relationship in Cancer: Studies on a series of these derivatives revealed that substitutions on the N-phenyl ring of the carboxamide moiety significantly impact anticancer activity.

-

Against HT-29 (Colon) and T47D (Breast) cancer cells: A 2-methoxy substituent on the N-phenyl ring maintained high activity.[10]

-

Against Caco-2 (Colorectal) cells: A 4-methoxy group led to improved activity.[10]

-

Broad-Spectrum Activity: A 3-fluoro analog showed good cytotoxic profiles against all tested cell lines, with IC₅₀ values below 10 µg/mL.[10]

In another study focusing on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the SKNMC (Neuroblastoma) cell line was particularly susceptible. Compound 4c , featuring a para-nitro group, exhibited the best anticancer activity, suggesting that strong electron-withdrawing groups on the N-phenyl ring may be crucial for potency against certain cancer types.[11]

Table 3: Cytotoxic Activity of 2-Phenylthiazole-4-carboxamide Derivatives

| Cell Line | Compound | Key Substitution | Cytotoxic Activity (IC₅₀) | Reference |

| HT-29, T47D | - | 2-Methoxy | Potent | [10] |

| Caco-2 | - | 4-Methoxy | Improved | [10] |

| Multiple | - | 3-Fluoro | < 10 µg/mL | [10] |

| SKNMC | 4c | 4-Nitro | Most Potent in Series | [11] |

Conclusion and Future Perspectives

The 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid core represents a remarkably fruitful scaffold in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of high-affinity ligands for challenging targets in neurodegeneration and oncology.

Future Directions:

-

Optimizing for Selectivity: Future work should focus on fine-tuning the scaffold to achieve greater selectivity, particularly for different isoforms of tau protein, which would be invaluable for the differential diagnosis of tauopathies.

-

Improving Pharmacokinetics: While the core structure has good potential for BBB penetration, systematic ADME (absorption, distribution, metabolism, and elimination) studies are needed to optimize the in vivo behavior of lead compounds, reducing off-target effects and improving brain residence time for imaging agents.

-

Exploring New Targets: The inherent biological activity of the thiazole ring suggests that libraries based on this core could be screened against other targets, such as kinases or protein-protein interactions, potentially uncovering entirely new therapeutic applications.

This guide has illuminated the established value and future promise of this chemical class. For researchers and drug development professionals, the 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid scaffold is not just a starting point, but a validated pathway toward discovering the next generation of diagnostics and therapeutics.

References

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

-

Herth, M. M., Kramer, V., Gündel, D., Gsell, W., Riederer, P., & Deckert, J. (2010). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry, 18(23), 8377–8385. [Link]

- Allied Academies. (n.d.). Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. Retrieved from a source providing insights into SAR for AD.

-

Choi, H., & Kim, S. E. (2020). Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies. Biomolecules & Therapeutics, 28(1), 13–22. [Link]

- MySkinRecipes. (n.d.). 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid. MySkinRecipes. Retrieved from a commercial supplier detailing uses of the chemical.

- AbacipharmTech. (n.d.). 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid. AbacipharmTech.

-

Aziz, M., Panda, S. S., & Yar, M. S. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1746. [Link]

-

Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5792–5796. [Link]

- ResearchGate. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. ResearchGate.

- Asian Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(1), 253-256.

-

Aliabadi, A., Mohammadi-Farani, A., Foroumadi, A., & Kashani, M. R. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(4), 267–273. [Link]

-

Leuzy, A., Zimmer, E. R., & Rosa-Neto, P. (2021). The Sensitivity of Tau Tracers for the Discrimination of Alzheimer's Disease Patients and Healthy Controls by PET. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

Laha, J. K., Zhang, X., Qiao, L., Liu, M., Chatterjee, S., Robinson, S., Kosik, K. S., & Cuny, G. D. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098–2101. [Link]

- MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI.

- Society of Nuclear Medicine and Molecular Imaging. (2025, January 28). New Radiotracers Outperform FDA-Approved Imaging Agent in Detecting Tau Tangles. SNMMI.

-

White, P. B., Ye, Y., & Wang, Z. (2018). 2-(4-Hydroxyphenyl)benzothiazole Dicarboxylate Ester TACN Chelators for 64Cu PET imaging in Alzheimer's Disease. Dalton Transactions, 47(39), 13816–13820. [Link]

- National Center for Biotechnology Information. (2012, November 14). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. NCBI Bookshelf.

-

Papagiannopoulou, D., et al. (2017). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. Molecular Pharmaceutics, 14(11), 3847–3855. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- ResearchGate. (n.d.). Chemical structure of currently available tau radiotracers. ResearchGate.

-

Iaccarino, L., et al. (2021). Imaging of Tauopathies with PET Ligands: State of the Art and Future Outlook. Journal of Nuclear Medicine, 62(5), 591–601. [Link]

- White, P. B., Ye, Y., & Wang, Z. (2018). Divalent 2-(4-Hydroxyphenyl)benzothiazole Bifunctional Chelators for 64Cu PET Imaging in Alzheimer's Disease. ChemRxiv. Preprint.

-

Mustafaa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

-

Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4504. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 2. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid [myskinrecipes.com]

- 4. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. appliedradiology.com [appliedradiology.com]

- 8. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Scaffold Design: The Discovery and Synthesis of Novel 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives

Executive Summary: The Privileged Scaffold

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike simple thiazoles, the presence of the C4-carboxylate provides a critical handle for peptidomimetic design, while the C2-amine offers a site for modulating solubility and hydrogen-bonding capability.

This guide details the rational design, robust synthesis, and structural validation of these derivatives, moving beyond basic literature to provide field-tested protocols for high-value intermediate generation.

Synthetic Architecture & Mechanism

The foundation of this synthesis is the Hantzsch Thiazole Synthesis , a condensation reaction between an

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the

Figure 1: Mechanistic flow of the Hantzsch synthesis using ethyl bromopyruvate.

Strategic Diversification Points

Once the core scaffold (Ethyl 2-amino-1,3-thiazole-4-carboxylate) is synthesized, it serves as a divergent intermediate:

-

C2-Amine Modification: Acylation, Schiff base formation, or alkylation to target hydrophobic pockets.

-

C4-Ester Hydrolysis: Conversion to the free acid for amide coupling (peptidomimetics).

Detailed Experimental Protocols

Protocol A: Core Scaffold Synthesis (Hantzsch Condensation)

Target: Ethyl 2-amino-1,3-thiazole-4-carboxylate

Rationale: This protocol utilizes ethanol as a solvent to facilitate the precipitation of the hydrobromide salt, ensuring high purity without chromatography.

Reagents:

-

Ethyl bromopyruvate (90% purity)[2]

-

Thiourea (1.1 equivalents)

-

Absolute Ethanol[2]

-

Ammonium Hydroxide (for neutralization)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (3.8 g, 50 mmol) in Absolute Ethanol (50 mL) .

-

Addition: Add Ethyl bromopyruvate (6.3 mL, ~50 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; mild cooling may be required.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 4 hours. Monitor reaction progress via TLC (50% EtOAc/Hexane).

-

Precipitation: Cool the reaction mixture to room temperature. A heavy precipitate (the HBr salt) often forms.

-

Neutralization: Pour the mixture into ice-water (100 mL). Adjust pH to ~8-9 using Ammonium Hydroxide or saturated

solution. The free base will precipitate as a yellowish solid. -

Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol/water (4:1) if necessary.[3]

-

Typical Yield: 75-85%

-

Melting Point: 160–162 °C [1].[2]

-

Protocol B: C4-Diversification (Amide Coupling)

Target: 2-Amino-N-aryl-thiazole-4-carboxamides

Rationale: Direct aminolysis of the ester is slow. Hydrolysis to the acid followed by HATU activation is preferred for sterically hindered amines.

-

Hydrolysis: Treat the ethyl ester (Protocol A) with 2N NaOH in MeOH/THF (1:1) at 60°C for 2 hours. Acidify with 1N HCl to precipitate the 2-amino-1,3-thiazole-4-carboxylic acid .

-

Coupling:

-

Dissolve the acid (1.0 eq) in dry DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

-

Add the target Amine (1.1 eq). Stir at RT for 12-16 hours.

-

-

Workup: Dilute with EtOAc, wash with

(5% aq),

Structural Characterization & Validation

To ensure scientific integrity, the following spectral signatures must be verified.

| Technique | Diagnostic Signal | Structural Insight |

| 1H NMR | Singlet | The C5-H proton of the thiazole ring. Absence indicates ring failure or C5-substitution. |

| 1H NMR | Broad Singlet | The C2- |

| IR | 1680 - 1720 | C=O stretch (Ester or Acid). |

| IR | 3100 - 3400 | N-H stretching vibrations (primary amine). |

Self-Validation Check: If the NMR shows a multiplet in the aromatic region but lacks the distinct C5 singlet, check for contamination with unreacted bromopyruvate derivatives or ring-opening decomposition.

Structure-Activity Relationship (SAR) & Biological Context[4][5]

The 2-aminothiazole-4-carboxylate scaffold is highly tunable. Recent studies highlight its efficacy in antimicrobial and anticancer domains.[4]

SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing biological activity based on the core scaffold.

Figure 2: SAR optimization pathways for the thiazole-4-carboxylic acid scaffold.

Biological Applications[4][5][6][7][8][9][10]

-

Antimicrobial: Schiff base derivatives at the C2 position (e.g., salicylaldehyde condensation) have shown potent activity against S. aureus and C. albicans by disrupting cell wall synthesis [1, 2].

-

Anticancer: Amide derivatives at C4, particularly those linked to benzothiazoles or pyrazoles, act as CDK-8 and EGFR inhibitors, inducing apoptosis in MCF-7 and HepG2 cell lines [3, 4].

References

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PubMed Central (PMC). Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI). Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (MDPI). Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid as a building block for pharmaceutical intermediates

A Versatile Scaffold for Pharmaceutical Intermediates and Bio-Imaging Probes[1]

Executive Summary: The "Push-Pull" Advantage

In the landscape of heterocyclic building blocks, 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylic acid (hereafter referred to as DAPT-CA ) occupies a unique niche.[1] Unlike simple phenylthiazoles, the inclusion of the para-dimethylamino group creates a strong intramolecular charge transfer (ICT) system.[1] This "push-pull" electronic architecture—where the dimethylamino group acts as a donor and the thiazole-carboxylic acid moiety acts as an acceptor—endows the molecule with dual utility:

-

Pharmacological Potency: It serves as a bioisostere for various enzyme inhibitors (e.g., Xanthine Oxidase, CYP51), offering improved solubility and binding affinity over non-substituted analogs.[1]

-

Photophysical Utility: The conjugated system exhibits solvatochromic fluorescence, making it a valuable scaffold for "theranostic" agents (molecules that combine therapy and diagnostic imaging).

This guide details the synthesis, reactivity, and strategic application of DAPT-CA in modern drug development.[1]

Molecular Architecture & Reactivity Profile

To effectively utilize DAPT-CA, one must understand its electronic distribution.[1] The thiazole ring is electron-deficient (π-deficient), while the dimethylamino-phenyl group is electron-rich.

| Feature | Chemical Consequence | Application Utility |

| C4-Carboxylic Acid | High reactivity for amide coupling/esterification.[1] | Attachment point for drug pharmacophores or solubilizing tails. |

| Dimethylamino Group | Strong electron donor (+M effect).[1] | Increases basicity; generates fluorescence; enhances lipophilicity. |

| Thiazole Nitrogen | Weakly basic; H-bond acceptor.[1] | Critical for binding in enzyme pockets (e.g., Serine/Histidine residues). |

| Planarity | High degree of conjugation. | Intercalation potential; rigid spacer in peptidomimetics. |

Synthetic Methodology: The Hantzsch Thiazole Route[2][3][4][5][6]

The most robust route to DAPT-CA is the Hantzsch Thiazole Synthesis . While many commercial vendors supply the final acid, in-house synthesis allows for the introduction of isotopic labels or specific side-chain modifications.

3.1. Retrosynthetic Analysis

The synthesis disconnects the thiazole ring into two primary components:

-

Thioamide Component: 4-(Dimethylamino)thiobenzamide.

-

Alpha-Halo Carbonyl Component: Ethyl bromopyruvate (followed by hydrolysis).

3.2. Synthetic Workflow Diagram

The following diagram illustrates the optimized pathway from the nitrile precursor to the final carboxylic acid.

Figure 1: Step-wise synthesis of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid via Hantzsch cyclization.

Pharmaceutical Applications & SAR Logic

4.1. Anticancer Agents (Tubulin & Kinase Inhibition)

Derivatives of 2-phenylthiazole-4-carboxylic acid have shown significant cytotoxicity against breast (T47D) and colorectal (HT-29) cancer lines [1].[1] The carboxylic acid moiety is typically converted into an amide , which serves as a linker to lipophilic tails or other heterocyclic pharmacophores.[1]

-

Mechanism: The thiazole ring mimics the purine ring of ATP, allowing it to dock into the ATP-binding sites of kinases.

-

Optimization: The para-dimethylamino group enhances cellular permeability compared to unsubstituted phenyl rings.

4.2. Antifungal CYP51 Inhibitors

Similar to the mechanism of Isavuconazole, thiazole-based carboxylates are precursors to potent CYP51 (lanosterol 14α-demethylase) inhibitors [2].[1]

-

Strategy: Coupling DAPT-CA with azole-containing amines creates "Dual-Pharmacophore" drugs that bind both the heme iron (via the azole) and the hydrophobic access channel (via the dimethylaminophenyl group).

4.3. Structure-Activity Relationship (SAR) Map

Figure 2: Structure-Activity Relationship (SAR) mapping of the DAPT-CA scaffold.[1]

Detailed Experimental Protocol

Expert Note: The critical failure point in this synthesis is the "bis-alkylation" of the thioamide sulfur if the stoichiometry of the bromopyruvate is not controlled. The protocol below uses a slight excess of thioamide to prevent this.

Step 1: Synthesis of 4-(Dimethylamino)thiobenzamide

-

Reagents: 4-(Dimethylamino)benzonitrile (10 mmol), Ammonium Sulfide (20% aq. solution, 15 mmol), DMF (20 mL).

-

Procedure: Dissolve the nitrile in DMF. Add ammonium sulfide dropwise.

-

Condition: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot will disappear, replaced by a lower Rf yellow spot (thioamide).

-

Workup: Pour into ice water (100 mL). The yellow precipitate is filtered, washed with cold water, and dried.

-

Checkpoint: Yield should be >90%. Melting point approx 198-200°C.

-

Step 2: Hantzsch Cyclization to Ethyl Ester

-

Reagents: Thioamide from Step 1 (10 mmol), Ethyl Bromopyruvate (10.5 mmol), Ethanol (anhydrous, 50 mL).

-

Procedure: Dissolve thioamide in ethanol. Add ethyl bromopyruvate dropwise at room temperature.

-

Reaction: Reflux for 2-4 hours.

-

Observation: The solution will darken. Upon cooling, the hydrobromide salt of the thiazole ester may precipitate.

-

Neutralization: Evaporate ethanol. Resuspend residue in water.[1][2] Neutralize with saturated NaHCO3 to pH 8. Extract with EtOAc, dry over Na2SO4, and concentrate.[1]

Step 3: Hydrolysis to DAPT-CA

-

Reagents: Thiazole ester (from Step 2), NaOH (2M, 20 mL), Ethanol (20 mL).

-

Procedure: Mix ester with NaOH/Ethanol. Stir at 50°C for 2 hours.

-

Workup: Evaporate ethanol. The aqueous layer is cooled in an ice bath.

-

Acidification: Acidify carefully with 1M HCl to pH 3-4.

-

Isolation: The target acid (DAPT-CA) will precipitate as a yellow/orange solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.

Characterization Data (Typical):

-

Appearance: Yellow to orange solid.

-

1H NMR (DMSO-d6): δ 12.8 (br s, 1H, COOH), 8.35 (s, 1H, Thiazole-H), 7.85 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.01 (s, 6H, N(CH3)2).

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in water; soluble in basic aqueous buffers.

References

-

Aliabadi, A., et al. (2010).[1][3] "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry, 45(11), 5384–5389.

-

Wang, J., et al. (2019). "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." Bioorganic & Medicinal Chemistry Letters.

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (Thiazolreihe)." Berichte der deutschen chemischen Gesellschaft.

-

Kashyap, S.J., et al. (2012). "Synthesis of 2-substituted-4-thiazolyl carboxylic acids." Journal of Heterocyclic Chemistry.

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship of 2-Arylthiazole-4-Carboxylic Acid Amides

Executive Summary

The 2-arylthiazole-4-carboxylic acid amide scaffold represents a privileged structure in medicinal chemistry, characterized by its rigid aromatic core and versatile hydrogen-bonding capability. Unlike its saturated counterpart (thiazolidine), the fully aromatic thiazole ring offers enhanced metabolic stability and distinct pi-stacking interactions within protein binding pockets.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its anticancer and antimicrobial applications. We dissect the Structure-Activity Relationship (SAR) governing its potency, detail robust synthetic protocols, and map the molecular mechanisms driving its biological activity.

Chemical Synthesis: The Hantzsch Pathway

To explore the SAR of this scaffold, a reliable synthetic route is essential. The Hantzsch Thiazole Synthesis remains the gold standard for generating the 2-arylthiazole-4-carboxylate core, offering high yields and regioselectivity.

Synthetic Workflow

The synthesis proceeds in three distinct stages: Cyclization, Hydrolysis, and Amidation.

Figure 1: Step-wise synthesis of 2-arylthiazole-4-carboxamides via the Hantzsch method.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-arylthiazole-4-carboxamides is dictated by three pharmacophoric regions: the Aryl Head (C2) , the Thiazole Core , and the Amide Tail (C4) .

The SAR Map

The following diagram visualizes the impact of structural modifications on anticancer potency (specifically against Caco-2 and HT-29 cell lines).

Figure 2: SAR analysis highlighting critical substitution patterns for biological activity.

Quantitative Data Summary

The table below synthesizes cytotoxicity data (IC₅₀ in µM) for key derivatives against human cancer cell lines [1, 2].

| Compound ID | R1 (C2-Aryl) | R2 (Amide-N) | Caco-2 (Colorectal) | HT-29 (Colon) | T47D (Breast) | SAR Insight |

| TZ-1 | Phenyl | Phenyl | > 50 | > 50 | 45.2 | Unsubstituted core is weak. |

| TZ-4 | 4-OMe-Phenyl | Phenyl | 4.8 | 12.1 | 8.5 | 4-OMe drastically improves potency. |

| TZ-7 | 3-F-Phenyl | Phenyl | 8.2 | 6.5 | 5.9 | 3-F confers broad-spectrum activity. |

| TZ-12 | 3-Indolyl | 4-Cl-Phenyl | 10.5 | 15.2 | 11.0 | Indole bioisostere is viable but less potent than substituted phenyls here. |

Technical Insight: The enhancement in activity with the 4-methoxy group suggests a specific hydrophobic or H-bond acceptor interaction in the binding pocket of the target protein (likely a kinase or tubulin system). Conversely, the 3-fluoro substitution likely improves metabolic stability and lipophilicity, facilitating cellular entry.

Mechanism of Action: Antiproliferative Signaling

While specific targets vary by derivative, the primary mechanism for the anticancer activity of 2-arylthiazole-4-carboxamides involves the induction of apoptosis via the intrinsic mitochondrial pathway.

Figure 3: Proposed mechanism of action leading to apoptotic cell death.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Methoxyphenyl)thiazole-4-carboxylic Acid

Validation: This protocol ensures the generation of the high-purity acid intermediate required for SAR library generation.

-

Reagents: 4-Methoxythiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

-

Cyclization: Dissolve thioamide in ethanol. Add ethyl bromopyruvate dropwise. Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Evaporate solvent.[1] Recrystallize the ester from EtOH.

-

Hydrolysis: Dissolve ester in THF:Water (1:1). Add LiOH (3.0 eq). Stir at RT for 12 hours.

-

Isolation: Acidify with 1N HCl to pH 2. Filter the white precipitate. Wash with cold water and dry under vacuum.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validation: Standard colorimetric assay to determine IC₅₀ values.

-

Seeding: Seed cells (Caco-2, HT-29) in 96-well plates at 5,000 cells/well. Incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Maintain DMSO < 0.5%.

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Future Perspectives

The 2-arylthiazole-4-carboxamide scaffold is evolving beyond simple cytotoxicity.

-

Xanthine Oxidase Inhibition: The carboxylic acid precursor (before amide coupling) has shown nanomolar potency against Xanthine Oxidase, offering a dual-targeting strategy for cancer-associated hyperuricemia [3].

-

PROTACs: The rigid thiazole core is an ideal linker or warhead attachment point for Proteolysis Targeting Chimeras (PROTACs), particularly for degrading specific kinases.

References

-

Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. Source: PubMed / NIH URL:[Link]

-

2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Source: PMC / NIH URL:[Link]

-

Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Source: PubMed URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTCA)

Authored by a Senior Application Scientist

Introduction: A Novel Thiazole-Based Fluorogenic Probe for Amyloid-β Imaging

The deposition of amyloid-beta (Aβ) aggregates is a key pathological hallmark of Alzheimer's disease (AD)[1][2]. The development of fluorescent probes capable of specifically binding to these structures in living cells is crucial for understanding the disease's progression and for the development of novel therapeutics[3][4][5]. 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid, hereafter referred to as DPTCA, is a novel fluorescent probe with a thiazole-based structure. Thiazole derivatives have shown a broad spectrum of biological activities and are core structures in various bioactive compounds[6][7][8]. The structural motif of DPTCA, particularly the 2-arylthiazole component, is analogous to other known amyloid-binding agents, suggesting its potential as a specific marker for Aβ aggregates[9].

This document provides a comprehensive guide for the application of DPTCA in live-cell imaging to detect and analyze Aβ deposits. We will delve into the hypothesized mechanism of action, detailed protocols for cell preparation and staining, imaging parameters, and data interpretation.

Mechanism of Action: Environment-Sensitive Fluorophore

DPTCA is hypothesized to act as a fluorogenic sensor, exhibiting low fluorescence in aqueous environments and a significant increase in quantum yield upon binding to the hydrophobic pockets of Aβ aggregates. This "light-up" property is characteristic of many amyloid-binding dyes, such as Thioflavin T (ThT)[1][10]. The proposed mechanism involves the restriction of intramolecular rotation of the dimethylamino-phenyl group relative to the thiazole ring upon binding to Aβ fibrils. In solution, the free rotation of these components leads to non-radiative decay pathways, quenching fluorescence. However, within the rigidifying environment of Aβ aggregates, this rotation is hindered, forcing the excited molecule to decay via fluorescence emission.

I. Probe Preparation and Handling

1.1. Reconstitution of DPTCA

-

Solvent Selection: DPTCA is sparingly soluble in aqueous buffers. It is recommended to prepare a stock solution in a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 1-10 mM stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of DPTCA in DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored correctly, the stock solution should be stable for several months.

1.2. Preparation of Working Solution

-

Dilution: On the day of the experiment, dilute the DMSO stock solution to the desired final working concentration in a serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Final Concentration: The optimal working concentration should be determined empirically for each cell type and experimental condition. A starting concentration range of 1-10 µM is recommended. High concentrations may lead to non-specific staining or cytotoxicity.

II. Live-Cell Imaging Protocol

This protocol is designed for cultured neuronal cells (e.g., SH-SY5Y, primary neurons) or other cell lines capable of internalizing or being exposed to exogenous Aβ.

2.1. Cell Preparation

-

Cell Seeding: Plate cells onto a suitable imaging vessel, such as glass-bottom dishes or chambered coverslips, at a density that will result in 50-70% confluency at the time of imaging[11].

-

Induction of Aβ Aggregation (if applicable): If your cell model requires induction of Aβ aggregation, treat the cells with pre-aggregated Aβ oligomers or fibrils, or use a genetically modified cell line that overexpresses Aβ.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for imaging.

2.2. Staining Procedure

-

Wash: Gently wash the cells twice with pre-warmed serum-free medium or imaging buffer to remove any residual serum, which can interfere with staining.

-

Probe Incubation: Add the DPTCA working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and the concentration of the probe.

-

Wash (Optional): For initial experiments, a wash step after incubation can help to reduce background fluorescence. Wash the cells twice with pre-warmed imaging buffer. However, like some other amyloid probes, DPTCA may exhibit "no-wash" properties where the fluorescence of the unbound probe is negligible[1].

2.3. Image Acquisition

-

Microscopy: Use a fluorescence microscope or a confocal laser scanning microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2)[5][11].

-

Filter Sets: Based on the structural similarity to other thiazole-based dyes, the following filter sets are recommended as a starting point. Optimal excitation and emission wavelengths should be determined experimentally.

-

Excitation: 405 nm or 488 nm laser line.

-

Emission: 450-550 nm or 500-600 nm.

-

-

Imaging Parameters:

-

Use the lowest possible laser power to minimize phototoxicity and photobleaching.

-

Acquire images using a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

For kinetic studies, a time-lapse imaging series can be acquired.

-

III. Data Interpretation and Expected Results

-

Positive Staining: Cells containing Aβ aggregates should exhibit bright, punctate fluorescence, localized to specific cellular compartments (e.g., lysosomes) or extracellular plaques[2].

-

Negative Control: Untreated cells or cells not expressing Aβ should show minimal background fluorescence.

-

Co-localization: To confirm the specificity of DPTCA for Aβ, co-localization studies with established Aβ markers (e.g., immunofluorescence with an anti-Aβ antibody) can be performed in fixed cells.

IV. Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| DPTCA Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| DPTCA Working Concentration | 1-10 µM | Optimize for each cell type. |

| Incubation Time | 15-60 minutes | Longer times may increase background. |

| Excitation Wavelength | ~405-488 nm | To be determined empirically. |

| Emission Wavelength | ~450-600 nm | To be determined empirically. |

V. Experimental Workflow and Diagrams

Experimental Workflow Diagram

Caption: Live-cell imaging workflow using DPTCA.

Hypothesized Mechanism of DPTCA Fluorescence

Caption: Proposed mechanism of DPTCA fluorescence upon binding to Aβ.

VI. Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Probe concentration too high. - Incubation time too long. - Incomplete washing. | - Titrate DPTCA concentration downwards. - Optimize incubation time. - Perform additional wash steps. |

| No/Weak Signal | - Probe concentration too low. - No Aβ aggregates present. - Incorrect filter sets. | - Increase DPTCA concentration. - Confirm presence of Aβ with another method (e.g., immunostaining). - Perform a spectral scan to determine optimal excitation/emission. |

| Phototoxicity | - Laser power too high. - Prolonged exposure to excitation light. | - Reduce laser power. - Decrease exposure time and/or frequency of image acquisition. |

| Non-specific Staining | - Probe aggregation. - Hydrophobic interactions with other cellular components. | - Filter the working solution before use. - Lower the probe concentration. |

VII. References

-

Gao, H., Liu, P., Yang, Y., & Gao, F. (2016). Sulfonamide-1,3,5-triazine–thiazoles: Discovery of a novel class of antidiabetic agents via inhibition of DPP-4. RSC Advances, 6(87), 83438–83447. [Link]

-

Yin, C., et al. (2022). High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Theranostics, 12(5), 2148–2161. [Link]

-

Zhang, R., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Molecules, 28(22), 7689. [Link]

-

Bazzicalupi, C., et al. (2020). Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Chemistry – A European Journal, 27(55), 15757-15770. [Link]

-

Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]

-

Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5468-5472. [Link]

-

Asadi, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(6), 543-551. [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 8(8), 863-871. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3048. [Link]

-

Esbjörner, E. K., et al. (2014). Direct Observations of Amyloid β Self-Assembly in Live Cells Provide Insights into Differences in the Kinetics of Aβ(1–40) and Aβ(1–42) Aggregation. Cell Reports, 9(4), 1517-1530. [Link]

-

Jia, C., et al. (2018). A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds. Chemical Communications, 54(76), 10731-10734. [Link]

-

Li, Y., et al. (2023). Enhanced β-Amyloid Aggregation in Living Cells Imaged with Quinolinium-Based Spontaneous Blinking Fluorophores. Analytical Chemistry, 95(40), 14936–14943. [Link]

-

Reddy, T., et al. (2023). High-Affinity Fluorescent Probes for the Detection of Soluble and Insoluble Aβ Deposits in Alzheimer's Disease. ACS Chemical Neuroscience, 14(8), 1495–1506. [Link]

-

Koga, S., et al. (2024). Live-cell visualization of tau aggregation in human neurons. Cell, 187(19), 4785-4802.e21. [Link]

-

Mair, L., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles. RSC Advances, 12(23), 14544-14550. [Link]

-

Rasmussen, J., et al. (2017). Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer's Disease. Frontiers in Chemistry, 5, 6. [Link]

-

ibidi GmbH. (2021). Protocol for Live Cell Imaging of the Immune Synapse. [Link]

-

Sartorius. (2025). How Live-Cell Imaging is Changing the Approach to Neuroscience Research. [Link]

Sources

- 1. High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease [thno.org]

- 2. Direct Observations of Amyloid β Self-Assembly in Live Cells Provide Insights into Differences in the Kinetics of Aβ(1–40) and Aβ(1–42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ibidi.com [ibidi.com]

DPTCA [2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid]: A Guide to its Application as an Environment-Sensitive Fluorescent Probe

An Application & Protocol Guide for Fluorescence Microscopy

Prepared by: Gemini, Senior Application Scientist

Abstract & Core Principles

This document provides a detailed guide for the utilization of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid (DPTCA) in fluorescence microscopy applications. DPTCA belongs to a class of donor-acceptor "push-pull" fluorophores, which are characterized by their remarkable sensitivity to the local molecular environment.[1] Its structure, featuring an electron-donating dimethylamino group linked to an electron-accepting thiazole ring system, makes it an ideal candidate for "light-up" or "turn-on" fluorescence sensing.[2] These probes are typically characterized by low fluorescence quantum yield in polar, low-viscosity environments like water, but exhibit a dramatic increase in fluorescence intensity upon binding to specific biological targets or entering hydrophobic, motion-restricted environments.[3]

The primary mechanism governing this behavior is the restriction of intramolecular rotation. In solution, the molecule dissipates absorbed energy non-radiatively through torsional motion around the single bond connecting the phenyl and thiazole rings. However, when bound within a sterically constrained site, such as the hydrophobic channels of protein aggregates, this rotation is hindered, forcing the molecule to release energy radiatively as fluorescence.[3][4] This property has made structurally similar thiazole derivatives, most notably Thioflavin T (ThT), the gold standard for the detection of amyloid-β (Aβ) fibrils, the pathological hallmark of Alzheimer's disease.[4][5][6] This guide will focus on the principal application of DPTCA as a probe for identifying and characterizing such protein aggregates.

Probe Mechanism: A Molecular Rotor

The fluorescence mechanism of DPTCA is best described by the molecular rotor model, coupled with an intramolecular charge transfer (ICT) state. Upon excitation, an electron is pushed from the dimethylamino (donor) to the thiazole (acceptor) moiety. In a low-viscosity environment, the molecule rapidly rotates to a non-planar "twisted" state (TICT), which provides a fast, non-radiative decay pathway back to the ground state, resulting in quenched fluorescence. When the probe binds to a target that restricts this rotation, the planar excited state is maintained, and the molecule de-excites through fluorescence emission.

Figure 1: Mechanism of DPTCA as a molecular rotor. In unbound states, energy is lost via non-radiative decay. When bound, rotation is blocked, enabling fluorescence.

Photophysical Properties

While specific experimental data for DPTCA is not widely published, its properties can be reliably inferred from closely related benzothiazole derivatives.[4] The probe is expected to exhibit strong positive solvatochromism, where the emission wavelength shifts to red in more polar solvents, and a significant enhancement in quantum yield in viscous or apolar environments.

| Property | Expected Value & Characteristics | Rationale / Supporting Evidence |

| Excitation Max (λex) | ~390 - 450 nm | Based on ThT and neutral benzothiazole analogs which typically absorb in the violet-blue region.[4] |

| Emission Max (λem) | ~460 - 550 nm | Highly dependent on the environment. A significant blue-shift is expected upon binding to amyloid fibrils compared to polar solvents.[4] |

| Stokes Shift | Large (> 50 nm) | A characteristic feature of ICT probes, minimizing self-quenching and improving signal-to-noise.[7] |

| Quantum Yield (Φ) | Low in water (<0.01), High when bound (>0.3) | This "turn-on" response is the defining feature of molecular rotors used for aggregate detection.[1] |

| Molar Extinction Coeff. | 25,000 - 40,000 M⁻¹cm⁻¹ | Typical for this class of conjugated dyes. |

| Photostability | Moderate to Good | Thiazole-based probes generally offer good stability for standard microscopy, though prolonged intense illumination should be avoided.[1] |

Application Protocols: Detection of Amyloid-β Aggregates

The primary and most validated application for this class of probes is the detection of amyloid fibrils. The following protocols are adapted from established methods for similar thiazole-based dyes.[6][8]

Protocol 4.1: Preparation of DPTCA Stock & Working Solutions

-

Expert Insight: DPTCA's carboxylic acid group enhances its solubility in aqueous buffers at neutral or alkaline pH compared to many neutral analogs. However, like most organic dyes, a high-concentration stock is best prepared in an organic solvent to prevent aggregation.

-

Prepare 5 mM Master Stock:

-

Weigh out a precise amount of DPTCA powder.

-

Dissolve in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 5 mM.

-

Vortex thoroughly until fully dissolved.

-

Aliquot into small volumes (e.g., 10-20 µL) in amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.

-

Store at -20°C for long-term stability (up to 12 months).

-

-

Prepare Working Solutions:

-

Immediately before use, thaw a single aliquot of the 5 mM Master Stock.

-

Dilute the stock solution in the appropriate assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the final desired concentration.

-

For in vitro assays: Typical final concentrations range from 2 µM to 10 µM.

-

For tissue staining: Typical final concentrations range from 1 µM to 5 µM in a buffer containing a small percentage of ethanol (e.g., 50-70%) to aid tissue penetration.

-

Self-Validation Check: The diluted working solution should be clear. Any visible precipitate indicates poor solubility or aggregation, requiring adjustment of the buffer or addition of a co-solvent.

-

Protocol 4.2: In Vitro Fluorometric Assay of Aβ42 Aggregation Kinetics

-

Expert Insight: This assay leverages DPTCA's "turn-on" fluorescence to monitor the formation of Aβ fibrils in real-time. The fluorescence intensity is directly proportional to the amount of fibrillar, β-sheet-rich structures formed.

-

Reagent Preparation:

-

Reconstitute synthetic Amyloid-β (1-42) peptide in an appropriate solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize to ensure a monomeric starting state.

-

Prepare the assay buffer: 50 mM PBS, pH 7.4, filtered through a 0.22 µm filter.

-

Prepare a 2X DPTCA working solution (e.g., 10 µM in assay buffer).

-

-

Assay Setup:

-

In a non-binding, black-walled 96-well plate, add 50 µL of Aβ42 monomer solution (e.g., to a final concentration of 10 µM).

-

Add 50 µL of the 2X DPTCA working solution to each well, bringing the final volume to 100 µL and the final concentrations to 10 µM Aβ42 and 5 µM DPTCA.

-

Include control wells:

-

Negative Control: 5 µM DPTCA in buffer only (to measure background fluorescence).

-

Positive Control (Optional): Pre-formed Aβ42 fibrils with 5 µM DPTCA (to determine maximum signal).

-

-

-

Data Acquisition:

-

Place the plate in a plate reader equipped with fluorescence detection.

-

Set the incubation temperature to 37°C with intermittent shaking to promote aggregation.

-

Measure fluorescence intensity every 10-15 minutes for 24-48 hours.

-

Instrument Settings (start with these and optimize):

-

Excitation: 420 nm

-

Emission: 485 nm

-

-

Plot fluorescence intensity versus time to generate the characteristic sigmoidal aggregation curve.

-

Protocol 4.3: Fluorescence Staining of Amyloid Plaques in Fixed Tissue

-

Expert Insight: This protocol is designed for staining amyloid plaques in paraffin-embedded or cryo-sectioned brain tissue from Alzheimer's disease models or human patients. The use of an ethanol-based staining solution enhances probe penetration and reduces background.

-

Tissue Preparation:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through a series of xylene and graded ethanol washes. For cryosections, bring to room temperature and fix briefly if needed.

-

Wash sections thoroughly in PBS.

-

-

Staining Procedure:

-

Prepare the staining solution: 2 µM DPTCA in 50% Ethanol / 50% PBS. Filter through a 0.22 µm syringe filter immediately before use.

-

Incubate the tissue sections with the DPTCA staining solution for 10-15 minutes at room temperature in a humidified chamber, protected from light.

-

Differentiation Step (Critical for reducing background): Briefly wash the sections in 70% ethanol for 1-2 minutes. This step removes non-specifically bound probe.

-